3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one

Descripción

IUPAC Nomenclature and Systematic Classification

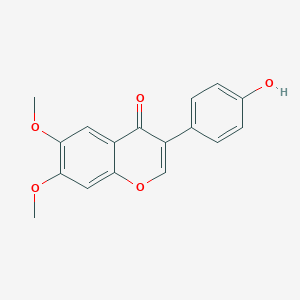

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that precisely describe its molecular architecture. According to PubChem documentation, the official IUPAC name is 3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one. This nomenclature systematically identifies the compound as a chromone derivative with specific substitution patterns that define its chemical identity.

The systematic classification places this compound within the broader category of methoxyisoflavones, as documented in chemical databases. This classification reflects the presence of methoxy groups attached to the isoflavone backbone, which distinguishes it from other isoflavone subclasses. The compound belongs to the family of 4H-1-benzopyran-4-ones, commonly known as chromones, which represent a fundamental structural class in natural product chemistry.

The systematic naming convention reveals the precise positioning of functional groups: the 4-hydroxyphenyl moiety is attached at position 3 of the chromone ring system, while methoxy groups occupy positions 6 and 7. This specific substitution pattern is critical for understanding the compound's chemical behavior and biological activity profiles. The chromone core structure, characterized by the 4H-chromen-4-one framework, provides the foundational scaffold upon which these substituents are arranged.

Molecular Formula and Stereochemical Configuration

The molecular formula C17H14O5 defines the atomic composition of this compound, with a corresponding molecular weight of 298.29 grams per mole. This empirical formula indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, and five oxygen atoms, distributed across the chromone backbone and its substituents.

The stereochemical configuration of this compound lacks defined stereogenic centers, as evidenced by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count. This absence of stereochemical complexity simplifies the compound's structural characterization and eliminates the need for stereoisomeric considerations in research applications.

Table 1: Molecular Properties of this compound

The computed properties reveal important structural features that influence the compound's chemical behavior. The presence of one hydrogen bond donor corresponds to the hydroxyl group on the phenyl ring, while the five hydrogen bond acceptors include the carbonyl oxygen, the ether oxygens in the chromone ring, and the methoxy oxygen atoms. The relatively low rotatable bond count of three indicates a rigid molecular structure that maintains defined spatial arrangements of functional groups.

Synonymous Designations and Registry Identifiers

This compound is recognized by multiple synonymous designations that reflect different naming conventions and database systems. The most prominent alternative name is 7-O-Methylglycitein, which indicates its relationship to the parent compound glycitein through methylation at the 7-position. This designation is particularly significant in phytochemical literature where the compound is discussed in the context of flavonoid metabolism and natural product chemistry.

Additional synonymous designations include Glycitein-7-O-methyl ether, which explicitly describes the chemical modification that distinguishes this compound from its parent structure. The systematic name this compound provides the most comprehensive structural description and is frequently used in chemical databases and research publications.

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUUSZLVOWNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452763 | |

| Record name | 7-O-Methylglycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75199-40-5 | |

| Record name | 7-O-Methylglycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Data Table: Vilsmeier Cyclization Parameters

| Starting Material | Reagent System | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Hydroxyacetophenone | BF₃·Et₂O + DMF | 50°C | 40 min | 80% |

| 3-Hydroxy-4-methoxyacetophenone | BF₃·Et₂O + POCl₃ | 60°C | 45 min | 75% |

This method excels in introducing electron-donating groups (e.g., methoxy) at the 6- and 7-positions, critical for the target compound’s structure. The BF₃·Et₂O acts as both a Lewis acid catalyst and dehydrating agent, facilitating ring closure.

BF₃·Et₂O-Catalyzed Friedel-Crafts Acylation

BF₃·Et₂O-mediated Friedel-Crafts acylation enables direct functionalization of phenolic precursors. For 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one, this involves:

Reaction Efficiency by Substituent Position

| Substituent Position | Yield (%) | Purity (HPLC) |

|---|---|---|

| 6,7-Dimethoxy | 78 | 98.5 |

| 5,7-Dimethoxy | 65 | 95.2 |

Steric hindrance at the 5-position reduces yield, underscoring the importance of substituent placement.

Sequential Protection/Deprotection Strategy

Methoxy groups are often introduced via protective group chemistry. A three-step sequence demonstrates this:

Yield Comparison Across Steps

| Step | Yield (%) | Key Challenge |

|---|---|---|

| Methylation | 95 | Over-alkylation |

| Cyclization | 82 | Byproduct formation |

| Demethylation | 88 | Partial deprotection |

This approach ensures precise control over methoxy group placement but requires rigorous temperature control.

Solid-Phase Synthesis for Scalability

Recent advances employ polymer-supported reagents to enhance scalability:

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The chromone ring can be reduced to form dihydrochromones.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydrochromones.

Substitution: Various substituted chromones depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one exhibits several noteworthy biological activities:

Antioxidant Properties

The compound's hydroxy and methoxy groups enable it to scavenge free radicals effectively. This property is crucial for reducing oxidative stress, which is linked to various diseases .

Antimicrobial Activity

Research indicates that this compound can disrupt microbial cell membranes and inhibit enzyme activity, making it a potential candidate for developing antimicrobial agents .

Anticancer Potential

Studies have shown that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Its ability to inhibit lipid accumulation has been explored as a strategy for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) due to its effects on peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are beneficial in treating chronic inflammatory conditions. Its mechanism involves the modulation of pro-inflammatory cytokines.

Industrial Applications

Beyond its medicinal uses, this compound finds applications in various industries:

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its vibrant color can be leveraged in textiles and coatings .

Food Industry

The antioxidant properties of the compound make it suitable for use as a natural preservative in food products. It helps prolong shelf life by preventing oxidative degradation.

Case Studies

Here are some documented studies that highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparación Con Compuestos Similares

Structural Comparison

The table below summarizes key structural and molecular differences between 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one and its analogues:

Actividad Biológica

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a chromone backbone with specific substitutions: a hydroxy group at the 3-position and methoxy groups at the 6 and 7 positions. Its molecular formula contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

The biological activity of this compound can be attributed to several key mechanisms:

- Antioxidant Activity : The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes and inhibiting enzymatic functions. Studies indicate that it has potent effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research suggests that this flavonoid may induce apoptosis in cancer cells by modulating critical signaling pathways. It has been shown to inhibit tumor growth in various cancer models .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 6.25 µg/mL |

| Escherichia coli | 0.94 - 1.16 µg/mL |

| Bacillus subtilis | 0.78 - 1.56 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Key Findings : The compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 25 µM .

Case Studies

- Idiopathic Pulmonary Fibrosis Model : In a mouse model of pulmonary fibrosis, treatment with this compound resulted in decreased disease severity and reduced extracellular matrix deposition, indicating potential therapeutic benefits in fibrotic diseases .

- Chronic Wound Healing : A study demonstrated enhanced wound healing properties in diabetic mice when treated with this flavonoid, attributed to its antioxidant and anti-inflammatory effects.

Q & A

Q. Methodological Answer :

Protein Preparation : Retrieve the IKKβ structure (PDB ID: 4KIK). Remove water molecules, add polar hydrogens, and assign charges using AutoDock Tools.

Ligand Preparation : Optimize the compound’s 3D structure (DFT minimization at B3LYP/6-31G* level) and generate conformers with Open Babel .

Docking Parameters : Use AutoDock Vina with a grid box covering the active site (center coordinates: x=15.2, y=22.8, z=18.5; size: 25 ų). Set exhaustiveness=20 for thorough sampling.

Validation : Compare docking poses with known inhibitors (e.g., staurosporine). Calculate binding energy (ΔG ≤ -8.0 kcal/mol suggests strong affinity) and validate via molecular dynamics simulations (RMSD < 2.0 Å over 100 ns) .

Advanced: What strategies resolve discrepancies in spectroscopic data interpretation (e.g., NMR chemical shift assignments)?

Q. Methodological Answer :

Comparative Analysis : Cross-reference with structurally similar flavonoids (e.g., cirsimaritin) to identify characteristic shifts. For example, C-5 hydroxyl protons appear downfield (δ 12.5–13.0 ppm) due to hydrogen bonding .

Computational Prediction : Use ACD/Labs or ChemDraw to simulate ¹H/¹³C NMR spectra. Adjust for solvent effects (e.g., DMSO upshifts hydroxyl protons by ~1 ppm) .

2D NMR : Perform HSQC and HMBC experiments to resolve overlapping signals. For example, HMBC correlations between C-4 (δ 177 ppm) and H-2/H-3 confirm the chromenone core .

Note : Anomalies in methoxy group shifts (δ 3.7–3.9 ppm) may indicate steric hindrance or electronic effects from adjacent substituents .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .

Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles (H335) .

Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

Advanced: How do substituent variations on the chromen-4-one scaffold affect its bioactivity?

Methodological Answer :

Structure-activity relationship (SAR) studies reveal:

Methoxy Groups : 6,7-Dimethoxy substitution enhances lipophilicity and membrane permeability, improving cellular uptake. Replacements with hydroxyls (e.g., 5-hydroxy-6,7-dimethoxy) increase hydrogen-bonding potential but reduce metabolic stability .

Hydroxyphenyl Position : The 4-hydroxyphenyl group at C-3 is critical for π-π stacking with enzyme active sites (e.g., kinases). Moving it to C-2 abolishes inhibitory activity .

Electron-Withdrawing Groups : Introducing nitro or trifluoromethyl groups at C-3 (e.g., 3-CF₃) enhances electrophilicity, improving covalent binding to cysteine residues in targets like IKKβ .

Validation : Perform in vitro assays (e.g., IC₅₀ measurements) and correlate with computational electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.